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Compound of Interest

Compound Name: 6-Chloro-9-phenyl-9h-purine

Cat. No.: B1607346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous

endogenous signaling molecules and a multitude of synthetic drugs. Among the vast landscape

of purine derivatives, 6-Chloro-9-phenyl-9H-purine emerges as a pivotal intermediate and a

molecule of significant interest. Its strategic substitution with a chlorine atom at the 6-position

renders it an exceptionally versatile precursor for the synthesis of a diverse array of more

complex purine analogues. The presence of the phenyl group at the 9-position, in turn,

influences its solubility, stability, and potential for specific biological interactions. This guide

aims to provide a comprehensive technical overview of 6-Chloro-9-phenyl-9H-purine, from its

fundamental properties and synthesis to its applications in drug discovery and the underlying

rationale for its use in contemporary research.

Core Molecular Attributes of 6-Chloro-9-phenyl-9H-
purine
CAS Number: 5470-24-6

Molecular Formula: C₁₁H₇ClN₄[1]

IUPAC Name: 6-chloro-9-phenyl-9H-purine
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This molecule is characterized by a purine core, which is a bicyclic aromatic heterocycle, with a

chlorine atom attached to the C6 position of the pyrimidine ring and a phenyl group attached to

the N9 position of the imidazole ring.

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 6-Chloro-9-phenyl-9H-
purine is essential for its handling, formulation, and application in both chemical synthesis and

biological assays.

Property Value Source

Molecular Weight 230.65 g/mol Calculated

Appearance
White or almost white

crystalline powder
[2]

Melting Point

158–161 °C (for the closely

related 6-Chloro-9-phenyl-9H-

purine-8-carbonitrile)

[3]

Solubility

Predicted to be soluble in

DMSO and DMF; sparingly

soluble in methanol and

ethanol; poorly soluble in

water.

Inferred from related purine

structures.

Storage
Store at 2-8°C in an inert

atmosphere.

Note: Experimental data for the melting point of the unsubstituted 6-Chloro-9-phenyl-9H-
purine is not readily available in the searched literature. The provided value is for a closely

related derivative and should be considered as an estimate.

Spectroscopic Characterization
Spectroscopic data is critical for the unambiguous identification and purity assessment of 6-
Chloro-9-phenyl-9H-purine. While a complete dataset for the parent compound is not
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available in the provided search results, the following represents the expected spectral

characteristics based on its structure and data from closely related analogues.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals

corresponding to the protons on the purine core and the phenyl ring. The C2-H and C8-H

protons of the purine ring will appear as singlets in the aromatic region. The protons of the

phenyl group will exhibit a multiplet pattern, also in the aromatic region. For the related

compound, 6-Chloro-9-phenyl-9H-purine-8-carbonitrile, the C2-H proton appears as a singlet

at 8.91 ppm, and the aromatic protons of the phenyl group appear as multiplets between 7.59

and 7.70 ppm in CDCl₃.[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display

distinct signals for each of the carbon atoms in the purine and phenyl rings. The chemical shifts

of the carbons in the purine ring are influenced by the electronegative nitrogen atoms and the

chlorine substituent. For 6-Chloro-9-phenyl-9H-purine-8-carbonitrile, the carbon signals of the

purine and phenyl rings appear in the range of 109.7 to 155.2 ppm in CDCl₃.[3]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and

fragmentation pattern of the molecule. For 6-Chloro-9-phenyl-9H-purine, the expected

molecular ion peak [M]⁺ would be at m/z 230, with an isotopic peak at m/z 232 due to the

presence of the ³⁷Cl isotope. High-resolution mass spectrometry (HRMS) would provide a more

precise mass for elemental composition confirmation. The HRMS (ESI) for the [M+H]⁺ ion of 6-
Chloro-9-phenyl-9H-purine-8-carbonitrile has been calculated as 256.0384 and found to be

256.0371.[3]

Synthesis of 6-Chloro-9-phenyl-9H-purine
The synthesis of 6-Chloro-9-phenyl-9H-purine can be achieved through several routes. A

common and efficient method involves the N-arylation of 6-chloropurine with a phenyl source.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming

carbon-nitrogen bonds.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
This workflow illustrates the synthesis of 6-Chloro-9-phenyl-9H-purine from 6-chloropurine

and phenylboronic acid, a classic example of a Suzuki-Miyaura coupling reaction. This reaction
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is favored for its high yields, tolerance of various functional groups, and relatively mild reaction

conditions.

Reactants

Reaction Conditions

6-Chloropurine

Suzuki-Miyaura
Coupling

Phenylboronic_Acid

Pd Catalyst
(e.g., Pd(PPh₃)₄)

Base
(e.g., K₂CO₃)

Solvent
(e.g., Toluene or DME/H₂O) 6-Chloro-9-phenyl-9H-purine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Chloro-9-phenyl-9H-purine via Suzuki-Miyaura

coupling.

Detailed Experimental Protocol (Adapted from General
Procedures)
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This protocol is adapted from general procedures for the Suzuki-Miyaura cross-coupling of 6-

chloropurines.[4]

Materials:

6-Chloropurine

Phenylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Anhydrous potassium carbonate (K₂CO₃)

Anhydrous toluene

Argon or Nitrogen gas

Standard laboratory glassware for inert atmosphere reactions

Silica gel for column chromatography

Procedure:

Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux

condenser, add 6-chloropurine (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous

potassium carbonate (2.0 mmol).

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15

minutes to establish an inert atmosphere.

Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the

palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), followed by anhydrous toluene (10 mL).

Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the

reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24

hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the

mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash

the filter cake with additional toluene.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can

be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate

in hexanes as the eluent.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and

mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated

temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure

efficient catalytic turnover.

Anhydrous Conditions: While some Suzuki couplings can be performed in aqueous media,

the use of anhydrous solvent and reagents is often preferred to prevent side reactions, such

as the hydrolysis of the boronic acid.

Base: The base is essential for the transmetalation step of the catalytic cycle, where the

phenyl group is transferred from boron to the palladium center. Potassium carbonate is a

commonly used and effective base for this purpose.

Catalyst: Pd(PPh₃)₄ is a robust and versatile catalyst for Suzuki-Miyaura couplings, effective

for a wide range of substrates.

Chemical Reactivity and Synthetic Utility
The key to the synthetic utility of 6-Chloro-9-phenyl-9H-purine lies in the reactivity of the

chlorine atom at the C6 position. This position is susceptible to nucleophilic aromatic

substitution (SNAr), allowing for the facile introduction of a wide variety of substituents.

Nucleophilic Aromatic Substitution (SNAr)
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The electron-withdrawing nature of the purine ring system activates the C6 position towards

attack by nucleophiles. This allows the chlorine atom to be displaced by a range of

nucleophiles, including amines, alcohols, and thiols.

6-Chloro-9-phenyl-9H-purine

6-Substituted-9-phenyl-9H-purine

SɴAr

Nucleophile
(Nu-H)

HCl

Click to download full resolution via product page

Caption: General scheme for the nucleophilic aromatic substitution of 6-Chloro-9-phenyl-9H-
purine.

This reactivity is the foundation for creating libraries of 6-substituted purine derivatives for

structure-activity relationship (SAR) studies in drug discovery. For instance, reaction with

various amines leads to the synthesis of a diverse range of 6-aminopurine derivatives, which

are analogues of the endogenous purine adenine.

Applications in Drug Discovery and Chemical
Biology
Purine analogues are a well-established class of therapeutic agents, with applications in

oncology, virology, and immunology.[4] 6-Chloro-9-phenyl-9H-purine serves as a key building

block in the synthesis of compounds targeting various biological processes.

Precursor for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling

pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The purine scaffold mimics the adenine moiety of ATP, the natural substrate for kinases,

making purine derivatives attractive candidates for kinase inhibitors.
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The chlorine atom at the C6 position of 6-Chloro-9-phenyl-9H-purine can be displaced by

various nucleophiles to introduce functionalities that can interact with specific residues in the

ATP-binding pocket of a target kinase. This allows for the development of potent and selective

kinase inhibitors.

Synthesis Screening & Activity

Cellular Effect

6-Chloro-9-phenyl-9H-purine Library of 6-Substituted
Purine Derivatives

SɴAr Reactions
Kinase Inhibition Assay Potent & Selective

Kinase Inhibitor

Pathway BlockadeDysregulated
Signaling Pathway
(e.g., in Cancer)

Therapeutic Effect
(e.g., Apoptosis)
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Caption: Conceptual workflow for the development of kinase inhibitors from 6-Chloro-9-
phenyl-9H-purine.

Potential Anticancer Activity
Numerous studies have explored the anticancer potential of 6-substituted purine derivatives.[5]

[6][7] These compounds can exert their effects through various mechanisms, including the

inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By

inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

While specific studies on the biological activity of 6-Chloro-9-phenyl-9H-purine itself are

limited in the provided search results, its role as a precursor to biologically active molecules is

well-established. For example, derivatives of 6-chloro-9-substituted purines have shown

inhibitory activity against various cancer cell lines.
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Experimental Protocols for Biological Evaluation
To assess the potential of 6-Chloro-9-phenyl-9H-purine and its derivatives as therapeutic

agents, a variety of in vitro assays are employed.

In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-

dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number

of viable cells present.

Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,

a derivative of 6-Chloro-9-phenyl-9H-purine) for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the

yellow MTT to purple formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control.

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be

determined by plotting a dose-response curve.

Conclusion
6-Chloro-9-phenyl-9H-purine is a molecule of significant strategic importance in the field of

medicinal chemistry. Its well-defined chemical properties, accessible synthesis, and, most

importantly, the reactivity of its C6-chloro substituent make it an invaluable building block for
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the generation of diverse libraries of purine derivatives. As the quest for novel and more

effective therapeutics continues, particularly in the areas of oncology and kinase-mediated

diseases, the utility of 6-Chloro-9-phenyl-9H-purine as a versatile synthetic intermediate is set

to endure. This guide has provided a foundational understanding of this compound, intended to

empower researchers and scientists in their pursuit of new and impactful drug discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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